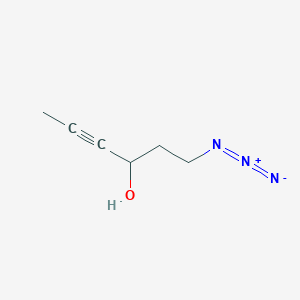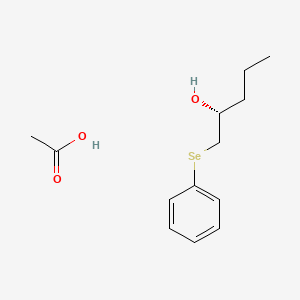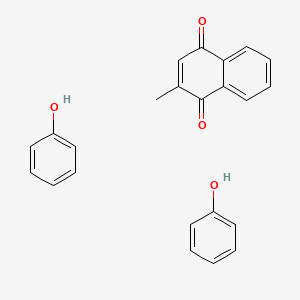![molecular formula C21H31NO2S B14184495 N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide CAS No. 918828-14-5](/img/structure/B14184495.png)
N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide is a chemical compound characterized by its unique structure, which includes a dicyclohexyl group, a hydroxyphenyl group, and a sulfanyl propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide typically involves the reaction of dicyclohexylamine with 3-(4-hydroxyphenyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)propanamide
- N-(4-Hydroxyphenyl)propanamide
- N-(4-Hydroxyphenyl)-4-methoxybenzamide
Uniqueness
N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide is unique due to the presence of both dicyclohexyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918828-14-5 |
|---|---|
Molecular Formula |
C21H31NO2S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-3-(4-hydroxyphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C21H31NO2S/c23-19-11-13-20(14-12-19)25-16-15-21(24)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18,23H,1-10,15-16H2 |
InChI Key |
UDTHSXNMYKBZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CCSC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)

![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)






![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)

![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)

